molecular formula C12H7Cl2N3 B13668468 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine

Katalognummer: B13668468
Molekulargewicht: 264.11 g/mol
InChI-Schlüssel: QDQFGEOKZLLGCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of chlorine atoms at positions 6 and 8, along with a pyridyl group at position 2, contributes to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as scaffolds for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and catalyst concentrations, to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .

Wissenschaftliche Forschungsanwendungen

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine atoms and a pyridyl group, which contribute to its distinct chemical properties and reactivity. These structural features enhance its potential as a versatile scaffold in medicinal chemistry and other scientific research applications .

Eigenschaften

Molekularformel

C12H7Cl2N3

Molekulargewicht

264.11 g/mol

IUPAC-Name

6,8-dichloro-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H7Cl2N3/c13-8-5-9(14)12-16-11(7-17(12)6-8)10-3-1-2-4-15-10/h1-7H

InChI-Schlüssel

QDQFGEOKZLLGCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.